molecular formula C17H17BrN2O4S B6544662 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide CAS No. 946216-50-8

2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide

Cat. No.: B6544662
CAS No.: 946216-50-8
M. Wt: 425.3 g/mol
InChI Key: YFNVQHYTAGOTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a bromine atom at the ortho position of the benzene ring. The aniline moiety is modified with a 1,1-dioxo-1λ⁶,2-thiazolidin-2-yl group at the 5-position and a methoxy group at the 2-position of the phenyl ring.

Properties

IUPAC Name

2-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-24-16-8-7-12(20-9-4-10-25(20,22)23)11-15(16)19-17(21)13-5-2-3-6-14(13)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNVQHYTAGOTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the thiazolidine ring and the benzamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets. The thiazolidine ring and benzamide group are key functional groups that interact with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with enzyme activity or cellular signaling pathways.

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to structurally related benzamides with variations in substituents and heterocyclic moieties (Table 1). Key differences include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Reference
2-Bromo-N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide Bromo, methoxy, 1,1-dioxothiazolidine ~422.3* Sulfone, cyclic sulfide, amide
2-Bromo-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide Bromo, thiazolo[5,4-b]pyridine ~427.3 Thiazolo-pyridine, amide
2-Bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)benzamide Bromo, tetrahydrothiophene sulfone, 4-methoxybenzyl ~466.4 Sulfone, tetrahydrothiophene, amide
4-tert-Butyl-N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide tert-Butyl, methoxy, 1,1-dioxothiazolidine ~392.5 Sulfone, bulky alkyl, amide
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Bromo, fluoro, methoxy ~324.1 Halogen substituents, amide
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Chloro-thiazole, difluoro ~287.7 Thiazole, halogenated amide

*Estimated based on molecular formula.

Key Observations :

  • Sulfone vs. Thiazole/Thiadiazole : The 1,1-dioxothiazolidine group in the target compound provides a rigid, polar sulfone moiety, contrasting with thiazolo-pyridine or thiadiazole rings , which may alter π-π stacking and solubility.
  • Halogen Substitution : Bromine at the ortho position (target compound) increases steric hindrance compared to fluorine or chlorine in analogues .
  • Methoxy Positioning : The 2-methoxy group in the target compound may influence intramolecular hydrogen bonding, as seen in analogues like 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate .

Biological Activity

2-Bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17BrN2O4S, with a molecular weight of 404.29 g/mol. The compound features a thiazolidinone moiety which is known for various biological activities including anti-inflammatory and anticancer properties.

Anticancer Properties

Research has demonstrated that compounds containing thiazolidinone derivatives exhibit significant anticancer activity. For instance, studies have shown that related thiazolidinone compounds can induce apoptosis in cancer cells through the mitochondrial pathway. This is characterized by increased reactive oxygen species (ROS) production and alterations in the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.0Induction of apoptosis via ROS
L1210 (Leukemia)10.0Cell cycle arrest and apoptosis
FM3A (Mammary)15.0Inhibition of proliferation

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : The compound has been shown to activate caspases and alter mitochondrial membrane potential, leading to cell death.
  • Cell Cycle Arrest : It influences the phosphorylation states of key proteins involved in cell cycle regulation, such as Cdc25c and cyclin B1.
  • ROS Production : Increased levels of ROS have been linked to the activation of apoptotic pathways in various cancer cell lines.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 5 µM. The mechanism was attributed to increased ROS levels and subsequent activation of apoptotic pathways.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls. Histological analysis revealed increased apoptosis within tumor tissues as evidenced by TUNEL assays.
  • Structure-Activity Relationship (SAR) : Research indicated that modifications in the thiazolidinone structure significantly affected the compound's potency against cancer cells. Substitutions at specific positions on the aromatic rings were found to enhance or diminish biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.